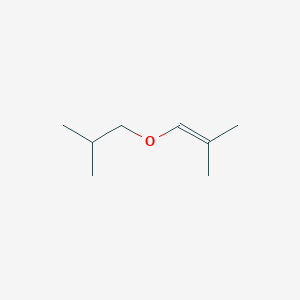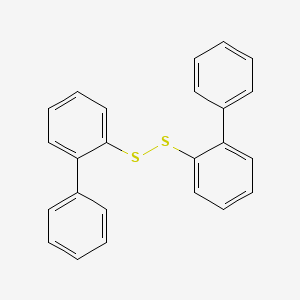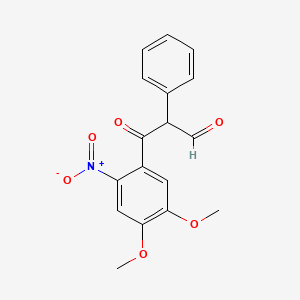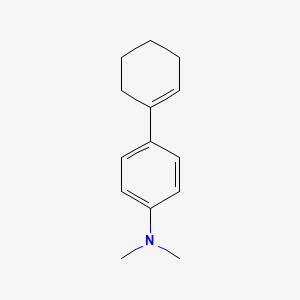![molecular formula C11H12Cl2N2O3 B14000897 4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde CAS No. 91090-35-6](/img/structure/B14000897.png)
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde is a chemical compound with the molecular formula C11H13Cl2NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of bis(2-chloroethyl)amino and nitro groups attached to a benzaldehyde core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 4-nitrobenzaldehyde in a suitable solvent such as ethanol.
- Adding bis(2-chloroethyl)amine to the solution.
- Stirring the mixture at a specific temperature, usually around 60-70°C, for several hours.
- Isolating the product by filtration and purification techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification methods ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-[Bis(2-chloroethyl)amino]-2-aminobenzaldehyde.
Reduction: Formation of 4-[Bis(2-chloroethyl)amino]-2-nitrobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer research due to its structural similarity to nitrogen mustards.
Industry: Utilized in the production of specialty chemicals and intermediates for various applications.
Mecanismo De Acción
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde involves its interaction with cellular components. The compound can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other nitrogen mustards, which are known for their cytotoxic effects on rapidly dividing cells.
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: A nitrogen mustard used in chemotherapy.
Cyclophosphamide: Another nitrogen mustard with applications in cancer treatment.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde is unique due to the presence of both nitro and bis(2-chloroethyl)amino groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
91090-35-6 |
|---|---|
Fórmula molecular |
C11H12Cl2N2O3 |
Peso molecular |
291.13 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethyl)amino]-2-nitrobenzaldehyde |
InChI |
InChI=1S/C11H12Cl2N2O3/c12-3-5-14(6-4-13)10-2-1-9(8-16)11(7-10)15(17)18/h1-2,7-8H,3-6H2 |
Clave InChI |
ZSLXBNRXMBHUGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N(CCCl)CCCl)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



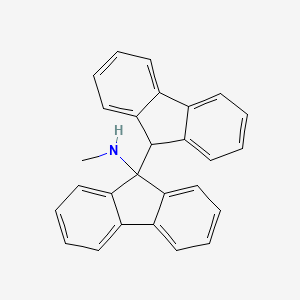


![[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine](/img/structure/B14000839.png)

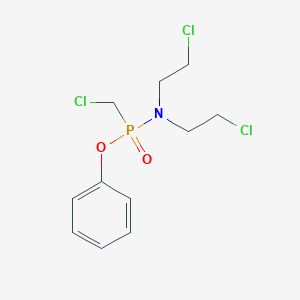
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
